molecular formula C12H11NO B192787 Phenyl(pyridin-2-yl)methanol CAS No. 14159-57-0

Phenyl(pyridin-2-yl)methanol

Cat. No.: B192787
CAS No.: 14159-57-0
M. Wt: 185.22 g/mol
InChI Key: UYESUYBXKHPUDU-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanol is an organic compound that consists of a phenyl group attached to a pyridin-2-yl group via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(pyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction of pyridine-2-carboxaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Pyridine-2-carboxaldehyde+Phenylmagnesium bromideThis compound\text{Pyridine-2-carboxaldehyde} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} Pyridine-2-carboxaldehyde+Phenylmagnesium bromide→this compound

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form phenyl(pyridin-2-yl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of this compound can yield phenyl(pyridin-2-yl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in anhydrous ether.

Major Products:

    Oxidation: Phenyl(pyridin-2-yl)methanone.

    Reduction: Phenyl(pyridin-2-yl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Phenyl(pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and adhesives.

Comparison with Similar Compounds

Phenyl(pyridin-2-yl)methanol can be compared with other similar compounds, such as:

    Phenyl(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at the 3-position. This difference can lead to variations in reactivity and biological activity.

    Phenyl(pyridin-4-yl)methanol: Pyridine ring attached at the 4-position. This compound may exhibit different chemical and biological properties compared to this compound.

    Phenyl(pyridin-2-yl)ethanol: Contains an ethanol moiety instead of methanol. This structural change can affect the compound’s solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

phenyl(pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYESUYBXKHPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311285, DTXSID50901437
Record name Phenyl-pyridin-2-yl-methanol
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Record name NoName_554
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URL https://comptox.epa.gov/dashboard/DTXSID50901437
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14159-57-0
Record name α-Phenyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 241060
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14159-57-0
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Record name Phenyl-pyridin-2-yl-methanol
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Synthesis routes and methods

Procedure details

A suspension of 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine (2.93 g, 12.79 mmol) in 64 ml of 0.2N NaOH is heated to 75° C. with stirring for 24 hours. The mixture is then filtered and the filtrate evaporated to produce crude 2-pyridyl phenyl carbinol, which is not further purified, but rather, dissolved in 70 mL of pyridine and treated with chromium (VI) oxide pyridine complex (10.0 g, 38.78 mmol). A black mixture results which is stirred at 23° C. for 24 hours, then treated with saturated aqueous NaHCO3 (50 ml) and extracted with CHCl3 (3×75 mL). Acidification of the basic aqueous layer to pH 2 with concentrated HCl generates a precipitate which is filtered and dried to produce crude 2-(4-fluorobenzoyl)pyridine-3-carboxylic acid. Treatment of the latter with diazomethane in ether, followed by silica gel chromotography of the resulting solid (using hexane-EtOAc (3:1) as the eluent) produces 3 -carbomethoxy-2-(4-fluorobenzoyl)pyridine. M.P. 95°-96.5° C.
Name
7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?

A1: this compound, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].

Q2: How is this compound synthesized using biocatalysts?

A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.

Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?

A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].

Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?

A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.

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